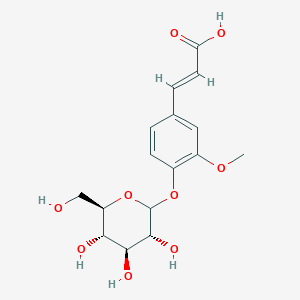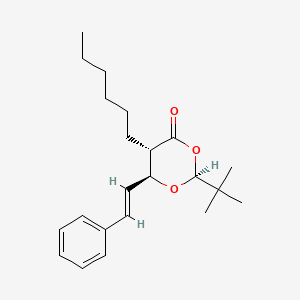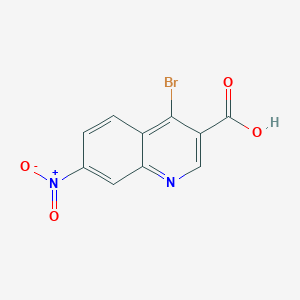
Ferulic acid O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .
Análisis De Reacciones Químicas
Types of Reactions: Ferulic acid O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The glycosylation of ferulic acid occurs at the hydroxyl group, forming ferulic acid 4-O-glucoside .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include uridine diphosphate (UDP) sugars, which act as sugar donors. The reaction conditions typically involve the use of specific glucosyltransferases and appropriate substrates .
Major Products: The major product formed from the glycosylation of ferulic acid is ferulic acid 4-O-glucoside. This compound is known for its enhanced solubility and stability compared to ferulic acid .
Aplicaciones Científicas De Investigación
Ferulic acid O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives with potential antioxidant properties.
Biology: It plays a role in plant defense mechanisms and is involved in the biosynthesis of lignin and other phenolic compounds.
Medicine: this compound exhibits anti-inflammatory, anticancer, and neuroprotective properties.
Mecanismo De Acción
Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .
Comparación Con Compuestos Similares
- p-Coumaric acid
- Caffeic acid
- Sinapic acid
- Hydroxycinnamic acids
Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H20O9 |
|---|---|
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1 |
Clave InChI |
IEMIRSXOYFWPFD-ZSJFXSENSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)



![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)


![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)

